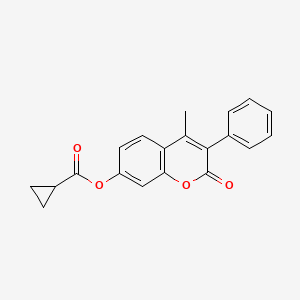
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate" is a derivative of chromene, which is a class of organic compounds with diverse biological activities and applications in medicinal chemistry. Chromenes are characterized by a benzopyran structure and are known for their presence in various natural products and synthetic pharmaceuticals.
Synthesis Analysis
The synthesis of chromene derivatives, such as the compound , can be achieved through various synthetic routes. One such method involves a one-pot three-component reaction that includes the use of 4-bromomethyl-2H-chromen-2-one/quinolin-2(1H)-ones, aromatic aldehydes, and activated nitriles. This reaction is performed in an aqueous medium at room temperature and is known to be diastereoselective and high yielding . Another approach for synthesizing chromene derivatives is the base-promoted sequential [4 + 2]- and [1 + 2]-annulation of 2-hydroxychalcones with prop-2-ynylsulfonium salts, which provides a wide substrate scope and excellent regioselectivity .
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex and diverse. For instance, the molecular and supramolecular structures of certain chromene isomers have been established by X-ray diffraction, revealing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . The crystal structure of another chromene derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, shows that it crystallizes in the monoclinic system and features intramolecular hydrogen bonding .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For example, methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate reacts with different olefins to form Diels-Alder adducts, which can decompose to yield γ-oxoketenes and β-lactones . The cyclopropanation of methyl coumarin-3-carboxylate with dimethylsulfoxonium methylide leads to the formation of cyclopropa[c]chromene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide indicates that it crystallizes in a specific space group and has an anti-rotamer conformation about the C-N bond . The solubility, melting point, and other physical properties would be determined by the specific substituents and functional groups present in the chromene derivative.
Wissenschaftliche Forschungsanwendungen
Atom Economical Synthesis
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate demonstrates its significance in the field of organic chemistry through its role in atom economical synthesis. An example of this is the efficient one-pot multicomponent synthesis of 4H-chromene derivatives, showcasing its utility in creating structurally diverse and medicinally promising compounds through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).
Antioxidant and Antibacterial Applications
This compound is instrumental in synthesizing chromene derivatives with significant antioxidant and antibacterial properties. One study demonstrated the synthesis of indolyl-4H-chromene-3-carboxamides, revealing their potential as effective antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Catalytic Applications
In catalysis, this compound plays a role in new annulation processes. For instance, platinum-catalyzed enyne cyclization and cyclopropane cleavage processes utilize this compound, leading to the formation of oxepane derivatives or dihydrobenzofurans and 3,4-dihydro-2H-chromenes (Nevado et al., 2004).
Cancer Research
In cancer research, a palladium(II) complex with a derivative of this compound demonstrated notable cytotoxicity against various cancer cell lines, outperforming carboplatin in some cases. This showcases its potential in developing new anticancer drugs (Budzisz et al., 2004).
Synthesis of Furan Derivatives
The compound is also used in synthesizing functionalized furan derivatives, which are valuable in various chemical industries. These derivatives can be synthesized from methyl 2-siloxycyclopropanecarboxylates, demonstrating the versatility of this compound in organic synthesis (Brückner & Reissig, 1985).
Non-Linear Optical Properties
In the field of materials science, especially regarding non-linear optical (NLO) properties, derivatives of this compound have been synthesized and analyzed for their potential in NLO applications. Such studies involve quantum chemical analysis and spectroscopic techniques, highlighting the compound's relevance in advanced materials research (Arif et al., 2022).
Eigenschaften
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRQEMGZGDVKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

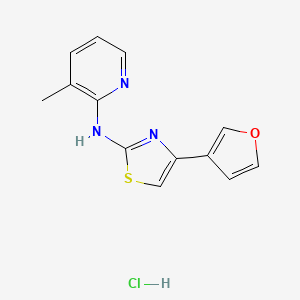
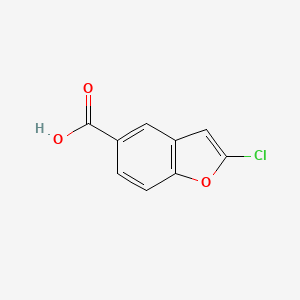
![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)

![methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B3012101.png)

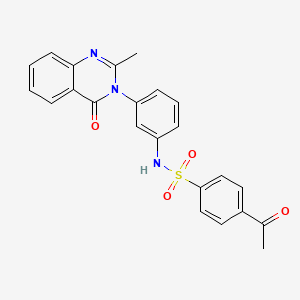

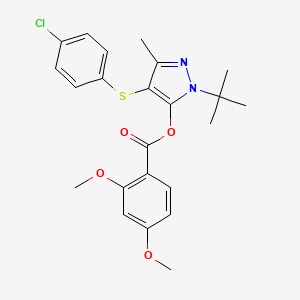
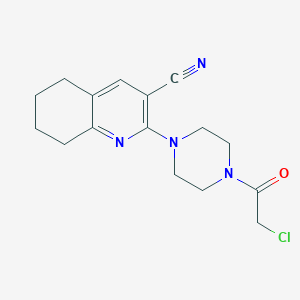
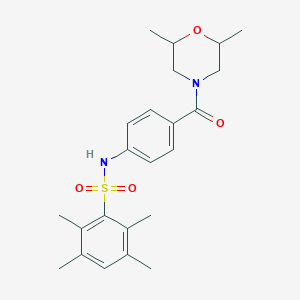
![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)
![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
